
4-amino-5-fluoro-1-methylpyrimidin-2(1H)-one
Overview
Description
4-amino-5-fluoro-1-methylpyrimidin-2(1H)-one: is a heterocyclic organic compound that belongs to the pyrimidine family. Pyrimidines are aromatic compounds that play a crucial role in various biological processes, including the formation of nucleic acids. The presence of an amino group at the 4-position, a fluorine atom at the 5-position, and a methyl group at the 1-position makes this compound unique and potentially useful in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-amino-5-fluoro-1-methylpyrimidin-2(1H)-one can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. For example, the reaction of 4-amino-5-fluoro-1-methylpyrimidine with a suitable oxidizing agent can yield the desired compound. The reaction conditions typically involve:
Temperature: Moderate to high temperatures (e.g., 80-150°C)
Solvent: Polar solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)
Catalyst: Metal catalysts like palladium or copper may be used to facilitate the reaction
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the final product. The industrial methods often incorporate:
Automated Reactors: For precise control of reaction conditions
Purification Techniques: Such as crystallization or chromatography to obtain high-purity product
Chemical Reactions Analysis
Types of Reactions
4-amino-5-fluoro-1-methylpyrimidin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives
Reduction: The fluorine atom can be reduced to form hydrogenated derivatives
Substitution: The fluorine atom can be substituted with other functional groups such as hydroxyl or alkyl groups
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution Reagents: Alkyl halides, hydroxylamine
Major Products
Oxidation Products: Nitro derivatives
Reduction Products: Hydrogenated derivatives
Substitution Products: Hydroxyl or alkyl-substituted derivatives
Scientific Research Applications
4-amino-5-fluoro-1-methylpyrimidin-2(1H)-one has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules
Biology: Studied for its potential role in enzyme inhibition and interaction with nucleic acids
Medicine: Investigated for its potential as an antiviral or anticancer agent
Industry: Utilized in the development of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 4-amino-5-fluoro-1-methylpyrimidin-2(1H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or nucleic acids, thereby inhibiting their function. The pathways involved may include:
Enzyme Inhibition: The compound can inhibit key enzymes involved in metabolic pathways
Nucleic Acid Interaction: The compound can intercalate with DNA or RNA, affecting their replication and transcription
Comparison with Similar Compounds
Similar Compounds
- 4-amino-5-chloro-1-methylpyrimidin-2(1H)-one
- 4-amino-5-bromo-1-methylpyrimidin-2(1H)-one
- 4-amino-5-iodo-1-methylpyrimidin-2(1H)-one
Uniqueness
4-amino-5-fluoro-1-methylpyrimidin-2(1H)-one is unique due to the presence of the fluorine atom, which imparts distinct chemical and biological properties. Fluorine atoms can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound for various applications.
Biological Activity
4-Amino-5-fluoro-1-methylpyrimidin-2(1H)-one, commonly known as 5-fluorouracil (5-FU), is a fluorinated pyrimidine derivative with significant biological activity, particularly in the field of oncology. This compound acts primarily as an antimetabolite, disrupting DNA synthesis and RNA processing, which is crucial for cell proliferation. This article explores its biological activity, mechanisms of action, and potential therapeutic applications, supported by relevant data and research findings.
The primary mechanism of action of 5-FU involves:
- Inhibition of Thymidylate Synthase: 5-FU is converted into several active metabolites, including FdUMP, which binds to thymidylate synthase (TS), inhibiting DNA synthesis by preventing the conversion of deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP) .
- Interference with RNA Processing: The compound also incorporates into RNA, disrupting normal RNA function and leading to cell death .
Anticancer Activity
5-FU is primarily used in cancer therapy, particularly for solid tumors such as colorectal cancer, breast cancer, and head and neck cancers. Its efficacy has been well-documented in numerous clinical studies:
- Case Study: A study involving patients with advanced colorectal cancer demonstrated that a combination of 5-FU with leucovorin significantly improved survival rates compared to those receiving supportive care alone .
Cancer Type | Combination Therapy | Outcome |
---|---|---|
Colorectal Cancer | 5-FU + Leucovorin | Improved overall survival |
Breast Cancer | 5-FU + Doxorubicin | Enhanced response rates |
Head and Neck Cancer | 5-FU + Cisplatin | Increased progression-free survival |
Antimicrobial Activity
Recent studies have indicated that this compound may also possess antimicrobial properties:
- Research Findings: In vitro studies showed that this compound inhibited the growth of several bacterial strains, suggesting its potential as an antimicrobial agent .
Resistance Mechanisms
Despite its effectiveness, resistance to 5-FU is a significant clinical challenge. Research has identified several mechanisms through which cancer cells develop resistance:
Q & A
Basic Research Questions
Q. What are the key synthetic pathways for 4-amino-5-fluoro-1-methylpyrimidin-2(1H)-one, and how are reaction conditions optimized to ensure high yield?
- Methodology : Synthesis typically involves multi-step organic reactions, including halogenation, amination, and cyclization. Critical parameters include temperature control (often 50–80°C), pH adjustment (e.g., buffered conditions for amination steps), and the use of catalysts like palladium for cross-coupling reactions. Purification via column chromatography or recrystallization is essential to achieve >95% purity .
- Optimization : Reaction yields improve with slow addition of reagents (e.g., fluorinating agents) and inert atmospheres to prevent side reactions. For example, anhydrous conditions minimize hydrolysis of intermediates .
Q. Which analytical techniques are critical for confirming the structure and purity of this compound?
- Techniques :
- NMR spectroscopy (¹H, ¹³C, ¹⁹F) to verify substituent positions and stereochemistry.
- Mass spectrometry (HRMS) for molecular weight confirmation.
- HPLC with UV detection (λ = 260–280 nm) to assess purity (>98% required for biological assays) .
- Data Interpretation : Discrepancies in NMR signals (e.g., unexpected splitting) may indicate residual solvents or isomerization. Cross-validation with X-ray crystallography (if crystals are obtainable) resolves ambiguities .
Q. What are the standard biological assays used to evaluate its antiviral or anticancer activity?
- Assays :
- Enzyme inhibition : Measure IC₅₀ values against thymidylate synthase or DNA/RNA polymerases via fluorometric assays .
- Cell viability : MTT or ATP-based assays in cancer cell lines (e.g., HCT-116, HepG2) with dose ranges of 0.1–100 µM .
Advanced Research Questions
Q. How do reaction condition variations (e.g., solvent polarity, temperature gradients) impact regioselectivity during fluorination?
- Case Study : In fluorination steps, polar aprotic solvents (DMF, DMSO) favor electrophilic substitution at the 5-position, while non-polar solvents (THF) may lead to byproducts. Temperature gradients (e.g., cooling from 25°C to 0°C) suppress side reactions like over-fluorination .
- Data Contradictions : Computational DFT predictions of fluorination sites may conflict with experimental results due to solvent effects not modeled in silico. Experimental validation via LC-MS/MS is critical .
Q. What strategies resolve structural ambiguities arising from tautomerism or isomerization in this compound?
- Approaches :
- Variable-temperature NMR to track tautomeric shifts (e.g., keto-enol equilibria).
- Co-crystallization studies with water or organic acids to stabilize specific tautomers, as seen in its co-crystal with 5-fluorocytosine .
- Challenges : Isomers (e.g., 4-amino-5-fluoro vs. 2-amino-5-fluoro derivatives) require chiral HPLC or capillary electrophoresis for separation .
Q. How does the compound interact with nucleic acid biosynthetic enzymes, and what computational tools validate these mechanisms?
- Mechanistic Insights : Molecular docking (AutoDock Vina) reveals hydrogen bonding between the 4-amino group and conserved residues (e.g., Asp220 in thymidylate synthase). MD simulations (>100 ns) assess binding stability .
- Experimental Validation : SPR or ITC quantifies binding affinity (Kd), with discrepancies >10% prompting re-evaluation of force field parameters .
Properties
IUPAC Name |
4-amino-5-fluoro-1-methylpyrimidin-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6FN3O/c1-9-2-3(6)4(7)8-5(9)10/h2H,1H3,(H2,7,8,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UEOOHYFUDJATBV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=NC1=O)N)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6FN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90935110 | |
Record name | 5-Fluoro-4-imino-1-methyl-1,4-dihydropyrimidin-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90935110 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
155-15-7 | |
Record name | NSC80844 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=80844 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 5-Fluoro-4-imino-1-methyl-1,4-dihydropyrimidin-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90935110 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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